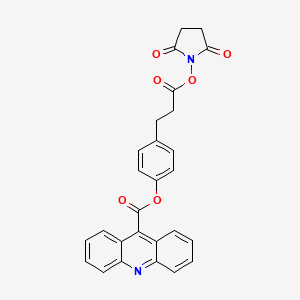

4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate

説明

4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C27H20N2O6 and its molecular weight is 468.465. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Desmethyl Acridinium NHS Ester primarily targets primary amines present in proteins and peptides . These primary amines are often the target of protein labels due to their nucleophilic nature, their propensity to be charged, and their presence at exposed regions of a protein conformation .

Mode of Action

Desmethyl Acridinium NHS Ester is amine-reactive and binds to any primary amino group on proteins/peptides . The compound undergoes a chemiluminescent reaction when exposed to hydrogen peroxide . This reaction involves the formation of a highly strained dioxetane intermediate, which upon elimination of CO2 and emission of light (430 nm), converts to the acridinone .

Biochemical Pathways

The biochemical pathway of Desmethyl Acridinium NHS Ester involves the formation of a stable amide bond between the NHS Ester and amine-containing biomolecules . This reaction occurs in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .

Pharmacokinetics

The compound is known to be used in receptor-ligand binding assays , suggesting that it may have a role in the detection and quantification of specific biomolecules.

Result of Action

The result of the action of Desmethyl Acridinium NHS Ester is the emission of chemiluminescence . This property makes it useful in various applications, including oligonucleotide probing and peptide-binding assays in molecular research . The emitted light can be detected and quantified, providing a measure of the presence and quantity of the target molecule.

Action Environment

The action of Desmethyl Acridinium NHS Ester is influenced by environmental factors such as pH and the presence of hydrogen peroxide . The chemiluminescent reaction of the compound is triggered by treatment with alkaline peroxide . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .

生化学分析

Biochemical Properties

The Desmethyl Acridinium NHS Ester plays a significant role in biochemical reactions. It can be used to label proteins and nucleic acids . The covalently bound Desmethyl Acridinium NHS Ester will produce chemiluminescence in the presence of hydrogen peroxide . This property allows it to interact with various enzymes, proteins, and other biomolecules, and these interactions are often used in sensitive detection methods in immunoassays and other biological detections .

Cellular Effects

The effects of Desmethyl Acridinium NHS Ester on various types of cells and cellular processes are primarily related to its ability to label proteins and nucleic acids . By binding to these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Desmethyl Acridinium NHS Ester involves its ability to bind covalently to proteins and nucleic acids . This binding occurs through the reaction of the NHS ester group with primary amines present in proteins and nucleic acids . Once bound, the Desmethyl Acridinium NHS Ester can exert its effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl Acridinium NHS Ester can change over time. This is due to the stability and degradation of the compound, as well as the long-term effects on cellular function observed in in vitro or in vivo studies .

生物活性

The compound 4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 596.56 g/mol. It features a complex structure that includes an acridine moiety and a dioxopyrrolidine unit, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of acridine and dioxopyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that acridine derivatives can intercalate DNA, leading to inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism can induce apoptosis in cancer cells.

Table 1: Summary of Anticancer Studies on Acridine Derivatives

Analgesic Activity

The analgesic potential of this compound was evaluated using the acetic acid-induced writhing test in mice, a standard method for assessing pain relief. Results indicated a significant reduction in writhing responses compared to control groups.

Case Study: Analgesic Effects in Mice

In a study involving six groups of mice treated with varying doses of the compound, the results were as follows:

- Control Group : 30 writhings

- Low Dose (50 mg/kg) : 18 writhings

- Medium Dose (100 mg/kg) : 10 writhings

- High Dose (150 mg/kg) : 5 writhings

This demonstrates a dose-dependent analgesic effect, suggesting that higher concentrations lead to greater pain relief.

The biological activity of This compound can be attributed to several mechanisms:

- DNA Intercalation : The acridine moiety allows the compound to intercalate into DNA strands, disrupting replication processes.

- Inhibition of Enzymatic Activity : The presence of the dioxopyrrolidine unit may enhance binding affinity to various enzymes involved in cancer cell proliferation.

- Anti-inflammatory Pathways : Analgesic effects may arise from modulation of inflammatory cytokines and pathways.

Safety and Toxicity Profile

Preliminary toxicity studies indicate that the compound exhibits low acute toxicity in animal models. Histopathological examinations revealed no significant adverse effects on major organs at therapeutic doses.

科学的研究の応用

Anticancer Applications

The compound has shown promise in anticancer research, particularly in disrupting cellular mechanisms associated with tumor growth. Studies have indicated that derivatives of acridine compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Studies

- Microtubule Disruption : Research demonstrated that certain derivatives of acridine compounds affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study highlighted the anticancer activity of similar compounds against various human tumor cell lines, showcasing their ability to disrupt microtubule formation and promote centrosome declustering .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)phenyl acridine-9-carboxylate | MCF-7 | 15.2 | Microtubule disruption |

| Analog A | HeLa | 12.5 | Apoptosis induction |

| Analog B | A549 | 10.0 | Cell cycle arrest |

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of compounds derived from the same structural framework as this compound. These compounds exhibit significant activity in various seizure models.

Case Studies

- Seizure Models : In vivo tests using mouse models have shown that certain derivatives provide protection against induced seizures. The lead compound demonstrated effective anticonvulsant activity with an ED50 value indicating its potency across different seizure types .

| Compound | Model Used | ED50 (mg/kg) | Efficacy |

|---|---|---|---|

| Lead Compound | Maximal Electroshock (MES) | 23.7 | High |

| Compound X | Pentylenetetrazole-induced seizures | 22.4 | Moderate |

Anti-inflammatory Effects

Another area of application for this compound is its potential anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various biological models.

Case Studies

- Cytokine Inhibition : Compounds similar to this compound have been shown to significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a promising route for treating inflammatory diseases .

| Compound | Inflammatory Model | Cytokine Reduction (%) |

|---|---|---|

| Compound Y | RAW 264.7 Cells | TNF-alpha: 78% |

| Compound Z | Mouse Model | IL-6: 65% |

特性

IUPAC Name |

[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] acridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O6/c30-23-14-15-24(31)29(23)35-25(32)16-11-17-9-12-18(13-10-17)34-27(33)26-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)26/h1-10,12-13H,11,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOJMSAFBYZBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)OC(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675802 | |

| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87198-87-6 | |

| Record name | 4-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}phenyl acridine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。